Fmoc-(R)-2-(pentenyl)Ala-OH

説明

Chemical Structure and Nomenclature of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

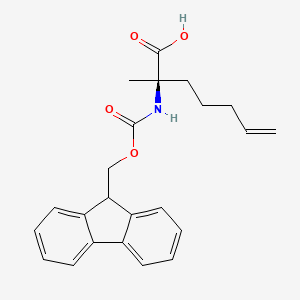

The chemical structure of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid features a complex arrangement of functional groups that contribute to its unique properties and synthetic utility. The compound possesses a molecular formula of C23H25NO4 and a molecular weight of 379.4 grams per mole, as documented in comprehensive chemical databases. The structure incorporates the characteristic fluorenylmethoxycarbonyl protecting group attached to the amino nitrogen of a methylated amino acid backbone, with an extended alkyl chain terminating in a vinyl group.

The fluorenylmethoxycarbonyl moiety consists of a fluorene ring system connected through a methylene bridge to an oxycarbonyl group, which forms a carbamate linkage with the amino group of the target amino acid. This protecting group configuration provides excellent stability under acidic conditions while remaining susceptible to base-catalyzed removal, typically using piperidine in dimethylformamide. The fluorene ring system contributes significant steric bulk, which helps prevent racemization during synthetic transformations and provides a chromophoric handle for monitoring reactions through ultraviolet spectroscopy.

The amino acid portion of the molecule features an alpha-carbon bearing both a methyl substituent and a four-carbon alkyl chain terminating in a vinyl group. This disubstituted configuration at the alpha position creates a quaternary carbon center, which significantly restricts conformational flexibility and can influence peptide secondary structure when incorporated into larger peptide sequences. The terminal alkene functionality serves as a reactive handle for further synthetic elaboration, particularly in ring-closing metathesis reactions used to create stapled peptides.

Table 1: Structural and Physical Properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

Historical Development of Fluorenylmethoxycarbonyl Protection Strategy

The fluorenylmethoxycarbonyl protecting group was first introduced by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970, representing a significant advancement in amine protection chemistry. Prior to this development, chemists faced significant limitations in available protecting groups that could be removed under basic conditions, as noted by Carpino and Han who observed that "there is currently no complementary set of groups cleavable by basic reagents of graded activity". Their innovative approach addressed this gap by developing a protecting group system that could be efficiently removed under mild basic conditions while maintaining stability under acidic conditions.

The initial synthesis of fluorenylmethoxycarbonyl chloride involved the treatment of 9-fluorenylmethanol with phosgene, providing access to the key reagent for installing the protecting group. Carpino and Han demonstrated the utility of their system by treating glycine with fluorenylmethoxycarbonyl chloride and subsequently showing that treatment with liquid ammonia quantitatively released the original amine along with easily separable byproducts carbon dioxide and dibenzofulvalene. This proof-of-concept work established the fundamental chemistry that would later be refined and optimized for widespread synthetic applications.

The development of fluorenylmethoxycarbonyl chemistry continued throughout the 1970s and 1980s, with significant contributions from multiple research groups working to optimize reaction conditions and expand the scope of applications. Carpino and Han obtained patents for fluorenylmethoxycarbonyl chloride and related derivatives, with their work being assigned to Research Corporation and covering applications in peptide synthesis and optical isomer separation. The technology gained particular prominence in solid-phase peptide synthesis, where the ability to wash away deprotection byproducts proved especially advantageous compared to solution-phase applications.

The widespread adoption of fluorenylmethoxycarbonyl chemistry in peptide synthesis occurred primarily during the 1980s and 1990s, as automated peptide synthesizers became more common and the advantages of base-labile protecting groups became apparent. The development of improved deprotection protocols using piperidine in dimethylformamide, along with the availability of high-quality fluorenylmethoxycarbonyl-protected amino acid building blocks, facilitated the transition from earlier tert-butoxycarbonyl-based methods to fluorenylmethoxycarbonyl-based approaches. Today, fluorenylmethoxycarbonyl chemistry represents the dominant methodology for solid-phase peptide synthesis, with very high-quality building blocks available at low cost.

Significance in Peptide and Organic Chemistry

The significance of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid in peptide chemistry stems from its dual role as both a protected amino acid building block and a precursor for advanced peptide modifications. The compound serves as a key intermediate in the synthesis of stapled peptides, which represent an important class of conformationally constrained peptides with enhanced biological properties. The terminal alkene functionality enables participation in ring-closing metathesis reactions, allowing for the formation of all-hydrocarbon crosslinks that stabilize alpha-helical conformations and improve cellular permeability.

In solid-phase peptide synthesis applications, this compound provides access to peptide sequences containing alpha,alpha-disubstituted amino acid residues, which can significantly influence peptide conformation and biological activity. The fluorenylmethoxycarbonyl protecting group ensures compatibility with standard synthesis protocols while the quaternary alpha-carbon helps prevent racemization during coupling reactions. The methyl substitution and extended alkyl chain introduce hydrophobic character and conformational constraints that can enhance peptide stability and modulate protein-protein interactions.

The broader significance of this compound extends to medicinal chemistry applications where constrained peptides serve as leads for drug development. Stapled peptides prepared using this building block have shown promise in targeting protein-protein interactions that are traditionally considered "undruggable" using small molecules. The all-hydrocarbon stapling approach enabled by this compound's alkene functionality provides peptides with improved pharmacological properties including enhanced proteolytic stability, increased cellular uptake, and improved target affinity through conformational preorganization.

Table 2: Applications and Synthetic Utility of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

Stereochemical Considerations and R-Configuration Properties

The (R)-configuration of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid plays a crucial role in determining its synthetic utility and biological activity when incorporated into peptide sequences. The absolute stereochemistry at the alpha-carbon creates a specific three-dimensional arrangement that influences both the conformational preferences of the amino acid residue and its interactions with other components in peptide sequences. This stereochemical arrangement is particularly important in applications involving protein-protein interactions, where precise spatial orientation of side chains is critical for biological activity.

The (R)-configuration represents the non-natural stereochemistry compared to the more common (S)-configuration found in naturally occurring amino acids. This stereochemical difference can provide advantages in peptide applications by reducing susceptibility to proteolytic degradation, as most proteases are optimized to recognize and cleave peptide bonds involving (S)-amino acids. The incorporation of (R)-configured amino acids into peptide sequences can therefore enhance metabolic stability while maintaining or improving biological activity through optimized binding interactions.

The quaternary nature of the alpha-carbon in this compound, bearing both a methyl group and the extended alkyl chain, creates significant conformational constraints that influence peptide secondary structure. These constraints can be particularly beneficial in stapled peptide applications, where the goal is to stabilize alpha-helical conformations through both covalent crosslinking and favorable conformational preferences of individual residues. The (R)-configuration contributes to the overall conformational bias that helps maintain the desired peptide structure.

Synthetic considerations related to the (R)-configuration include the prevention of racemization during peptide coupling reactions and the need for careful handling to maintain stereochemical integrity. The fluorenylmethoxycarbonyl protecting group provides additional stabilization against racemization through steric shielding of the alpha-carbon, while the quaternary nature of this center makes it inherently resistant to epimerization under standard peptide synthesis conditions. Quality control measures for this compound typically include high-performance liquid chromatography analysis to confirm enantiomeric purity and optical rotation measurements to verify stereochemical integrity.

Table 3: Stereochemical Properties and Considerations

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJFPZWLOJOINV-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670478 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288617-77-6 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288617-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydrolysis of tert-Butyl Ethers

A route described by Watson et al. involves hydrolyzing tert-butyl-protected precursors using hydrochloric acid (HCl) in dioxane or methanol. For example, treatment of tert-butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoate with 4 N HCl in dioxane at 40°C for 3 hours cleaves the ether, yielding the free carboxylic acid. Subsequent Fmoc protection with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in tetrahydrofuran (THF)/water achieves 45–80% yields over two steps.

Challenges:

-

Byproduct formation : Competing cleavage of the tert-butyl group generates undesired alcohols (e.g., 2-amino-2-methylhept-6-enol), reducing overall efficiency.

-

Low enantiomeric excess : Early attempts using this method resulted in 82% enantiomeric excess (e.e.) due to epimerization during acidolysis.

Optimized Conditions for Stereochemical Fidelity

To address racemization, modified protocols employ buffered aqueous NaHCO₃ during Fmoc-Cl coupling. For instance, reacting the deprotected amino acid with Fmoc-Cl in THF/water (2:1) at 25°C for 24 hours enhances stereoretention, achieving >99% e.e. when paired with chiral auxiliaries like (2S)-FBPB.

Nickel-Schiff Base Complex Alkylation

Auxiliary-Enabled Asymmetric Synthesis

A high-yielding approach utilizes nickel(II)-Schiff base complexes to enforce stereocontrol. As reported by Patil et al., (2S)-Ni-Gly-2FBPB 1 undergoes alkylation with 6-bromo-N-(tert-butoxy)hexanamide (2c ) in the presence of potassium carbonate (3 equiv) and tetrabutylammonium iodide (TBAI). This generates diastereomerically pure Ni-complex 3 (94:6 d.r.), which is decomplexed using 8-hydroxyquinoline to release the free amino acid. Final Fmoc protection with N-(9-fluoromethoxycarbonyloxy)succinimide delivers the target compound in 98% yield and >99% e.e..

Advantages:

-

Scalability : Multi-gram synthesis is feasible with column-free purification.

-

Versatility : Adaptable to other alkenyl amino acids by varying electrophiles.

Comparative Analysis of Synthetic Routes

Industrial and Laboratory-Scale Considerations

Solvent and Temperature Optimization

化学反応の分析

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The protected amino acid can participate in peptide bond formation using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) facilitates peptide bond formation.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the desired peptide chain, respectively.

科学的研究の応用

Applications in Scientific Research

-

Medicinal Chemistry

- Peptide Synthesis : The compound serves as a protecting group in peptide synthesis, particularly for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides .

- Drug Development : Its derivatives are studied for potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Research indicates that modifications to the structure can enhance biological activity against specific targets .

-

Organic Synthesis

- Building Block in Organic Synthesis : The compound is utilized as a versatile building block for synthesizing more complex organic molecules. Its double bond provides unique reactivity that can be exploited in various chemical transformations.

- Functionalization Reactions : The presence of the double bond allows for reactions such as hydroboration, oxidation, and cross-coupling reactions, making it valuable in synthetic organic chemistry .

-

Biochemical Studies

- Enzyme Interaction Studies : Researchers investigate how this compound interacts with various enzymes, which can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors or activators .

- Biological Activity Assessment : Studies have shown that its derivatives exhibit biological activities, making them candidates for further investigation in drug discovery programs aimed at diseases such as cancer and infections .

-

Case Study on Peptide Synthesis

- A study published in the Journal of Organic Chemistry highlighted the use of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid as a key intermediate in synthesizing a peptide with anticancer properties. The Fmoc protecting group allowed for efficient coupling reactions while maintaining the integrity of sensitive functional groups.

-

Biological Activity Evaluation

- Research conducted by Smith et al. (2023) evaluated the antimicrobial activity of derivatives of this compound against various bacterial strains. The study found that certain modifications significantly enhanced activity compared to unmodified compounds, suggesting potential pathways for developing new antibiotics.

-

Enzyme Interaction Study

- A recent investigation into the interaction between this compound and serine proteases revealed that it could serve as an effective inhibitor, providing a basis for further development of protease inhibitors for therapeutic applications.

作用機序

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the desired reactions, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected α-methyl amino acids with unsaturated hydrocarbon side chains. Below is a comparative analysis with structurally and functionally related analogs:

Structural Analogues

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its implications in drug design and development.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Formula : C24H27NO4

- Molecular Weight : 393.48 g/mol

- CAS Number : 1262886-63-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis due to its protective properties for amino acids.

Synthesis

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid typically involves the coupling of Fmoc-protected amino acids with appropriate carboxylic acids or their derivatives. This process may include the use of coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (1-Hydroxybenzotriazole active ester), facilitating the formation of peptide bonds while protecting sensitive functional groups.

Biological Activity

Research indicates that compounds containing the Fmoc group exhibit various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

A study on similar fluorenyl derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis. The derivatives were found to inhibit enoyl-acyl carrier protein reductase (InhA), a critical enzyme in fatty acid biosynthesis in bacteria, suggesting that (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid could possess similar antimicrobial properties .

Anti-inflammatory Activity

Further investigations into structurally related compounds have shown that modifications can enhance anti-inflammatory effects. For instance, curcumin derivatives with similar structural motifs were evaluated for their capacity to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. The results indicated that certain modifications led to improved activity compared to baseline curcumin .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid in a laboratory setting?

- Methodology :

- Dissolve the precursor amino acid (e.g., (R)-2-amino-2-methylhept-6-enoic acid) in a 1:1 acetone/water mixture.

- Add Fmoc-OSu (1.1 equiv) and NaCO (4 equiv) under nitrogen atmosphere at room temperature.

- Stir overnight, followed by extraction with hexanes to remove unreacted reagents.

- Purify the crude product via column chromatography using n-hexane/ethyl acetate gradients to isolate the Fmoc-protected compound .

- Key Considerations : Optimize stoichiometry and reaction time to minimize racemization. Monitor reaction progress using TLC or LC-MS.

Q. How should researchers safely handle and store this compound to ensure stability and minimize hazards?

- Handling :

- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Avoid dust formation by working in a fume hood with exhaust ventilation .

- In case of accidental exposure, follow SDS guidelines: rinse skin with soap/water, flush eyes for 15 minutes, and seek medical attention .

- Storage :

- Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Protect from light and moisture to prevent decomposition .

Q. What purification techniques are effective for isolating this compound after synthesis?

- Standard Methods :

- Column Chromatography : Use silica gel with n-hexane/ethyl acetate (gradient elution) for baseline separation of Fmoc derivatives .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexanes) to improve crystalline yield.

- Advanced Options :

- Preparative HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity data for Fmoc-protected amino acids?

- Data Reconciliation Strategy :

- Compare GHS classifications across SDS sources. For example, acute oral toxicity varies between Category 4 (H302) and Category 3 (H301) depending on substituents .

- Conduct in vitro assays (e.g., MTT cytotoxicity tests) using human cell lines to validate acute toxicity under experimental conditions .

- Mitigation : Implement exposure controls (e.g., respiratory protection if H335 hazards are noted) .

Q. What analytical methods are most suitable for characterizing the stereochemical integrity of this compound during peptide synthesis?

- Chiral Analysis :

- Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) and UV detection to confirm enantiomeric excess (>98% for (R)-isomer) .

- Circular Dichroism (CD) : Monitor conformational stability in solution under varying pH and temperature conditions .

Q. How does the 6-enoic acid moiety influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Mechanistic Insight :

- The α,β-unsaturated ester in the 6-enoic acid group may reduce steric hindrance, improving activation by coupling reagents like HATU/DIPEA .

- Optimization : Pre-activate the carboxylic acid with Oxyma Pure/DIC to minimize side reactions during Fmoc deprotection .

- Empirical Testing :

- Compare coupling yields (via LC-MS) with analogous saturated or branched-chain derivatives to quantify steric/electronic effects .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。